Fmoc-alpha-methyl-DL-methionine
Description
Significance of Non-Canonical Amino Acids in Advancing Peptide Research
Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are those not found among the 20 standard amino acids encoded by the genetic code. nih.govbitesizebio.com Their incorporation into peptide chains is a powerful strategy in medicinal chemistry and drug discovery. nih.govsigmaaldrich.comscispace.com Peptides composed solely of natural amino acids often suffer from poor stability in the body, being quickly broken down by enzymes. nih.gov The introduction of ncAAs can dramatically improve a peptide's stability, potency, and bioavailability. nih.gov This has led to the development of more effective peptide-based therapeutics. mdpi.com
The use of ncAAs allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. sigmaaldrich.com These modifications can enhance a peptide's ability to bind to its target and can introduce novel functionalities, such as fluorescent tags for imaging or reactive groups for creating antibody-drug conjugates. rsc.org The vast structural diversity of ncAAs provides a rich toolbox for scientists to fine-tune the properties of peptides for a wide range of applications in research and medicine. sigmaaldrich.comenamine.net
Rationale for Alpha-Carbon Methylation as a Structural Modification in Amino Acid Derivatives
A key strategy for modifying amino acids is the methylation of the alpha-carbon, the central carbon atom of the amino acid. enamine.net This seemingly simple addition of a methyl group has profound effects on the resulting peptide's structure and function.
One of the primary benefits of alpha-methylation is the increased resistance to enzymatic degradation. enamine.netnih.gov Proteases, the enzymes that break down proteins and peptides, often recognize and cleave peptide bonds involving natural L-amino acids. nih.govwikipedia.org The presence of an alpha-methyl group creates steric hindrance, effectively shielding the peptide bond from the action of these enzymes and increasing the peptide's half-life in a biological environment. enamine.netresearchgate.net
Furthermore, alpha-methylation restricts the conformational flexibility of the peptide backbone. enamine.netnih.govresearchgate.net This constraint can lock the peptide into a specific three-dimensional shape, which can be crucial for its biological activity. nih.govrsc.org By stabilizing a particular conformation, such as a helix, alpha-methylation can enhance the peptide's ability to bind to its biological target with high affinity and specificity. nih.gov This structural stabilization is a critical tool in the rational design of potent and selective peptide drugs. enamine.net
Positioning of Fmoc-alpha-methyl-DL-methionine within the Landscape of Modified Amino Acid Building Blocks
This compound is a highly specialized building block that combines several key features important for modern peptide synthesis. anaspec.com The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a protecting group attached to the amino end of the amino acid. This group is essential for a technique called solid-phase peptide synthesis (SPPS), where peptides are built step-by-step on a solid support. altabioscience.com The Fmoc group prevents unwanted reactions during the synthesis and can be easily removed under mild conditions to allow the addition of the next amino acid in the sequence. altabioscience.com
The "alpha-methyl" group provides the conformational constraints and proteolytic resistance discussed previously. enamine.net The "DL-methionine" part indicates that the compound is a racemic mixture, containing both the D and L stereoisomers of alpha-methyl-methionine. Methionine itself is a sulfur-containing amino acid that can play important roles in the structure and function of peptides. nih.govmedchemexpress.com
Therefore, this compound is a ready-to-use reagent for incorporating a conformationally restricted, protease-resistant methionine analog into a peptide sequence using the efficient and widely-used Fmoc-SPPS methodology. anaspec.comaltabioscience.com Its use allows for the creation of novel peptides with potentially enhanced therapeutic properties, such as improved stability and target affinity, positioning it as a valuable tool for researchers in peptide chemistry and drug development. enamine.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHAVLGYDEOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Alpha Methyl Dl Methionine and Its Oligomeric Integration
General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporating Alpha-Methylated Amino Acids
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.govpeptidemachines.com The process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. peptidemachines.comcreative-peptides.com A typical SPPS cycle consists of two main steps:
Deprotection: The base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group is removed from the N-terminus of the resin-bound peptide, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.com This exposes a free amine, ready for the next coupling reaction.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine, forming a new peptide bond. This cycle is repeated until the desired peptide sequence is assembled. creative-peptides.com
The incorporation of α,α-disubstituted amino acids, including α-methylated variants, introduces significant steric hindrance that complicates this standard procedure. cem.comrsc.org The bulky α-methyl group shields the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain, slowing down the coupling reaction. cem.com This can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. rsc.org Consequently, more forceful coupling conditions, such as the use of highly efficient coupling reagents, elevated temperatures, or microwave-assisted techniques, are often necessary to achieve acceptable yields. cem.comsioc-journal.cn
Enantioselective Synthesis of Alpha-Methylated Amino Acid Stereoisomers
The synthesis of α-methyl-DL-methionine begins with the creation of the amino acid itself, which can be approached through methods that produce a racemic mixture or through stereoselective routes that yield specific enantiomers.
When a synthetic route produces a mixture of stereoisomers, separation is required to isolate the desired compounds. For amino acids with a single chiral center, this involves resolving a racemic mixture of enantiomers. For those with multiple chiral centers, like isoleucine or threonine, this involves separating diastereomers. jst.go.jp
Synthesis from Chiral Precursors: An alternative to resolution is to begin the synthesis with an enantiomerically pure starting material or "chiral synthon." For instance, chiral imidazolidinones or piperazine-2,5-diones derived from natural amino acids can act as templates. nih.govresearchgate.netnih.gov The stereocenter(s) in the precursor guide the stereochemical outcome of subsequent reactions, such as alkylation, leading to the formation of an enantiomerically pure α-methylated amino acid after hydrolysis. nih.govnih.gov
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for later resolution. Several strategies have been developed for the stereocontrolled synthesis of α-methyl amino acids.
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a key reaction. For example, chiral oxazolidinones can be alkylated diastereoselectively. The steric influence of the auxiliary directs an incoming electrophile (like a methyl group) to one face of the molecule. Subsequent hydrolysis removes the auxiliary and yields an α-methylated amino acid with high enantiomeric purity. google.com
Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemical outcome. Methods like the asymmetric hydrogenation of olefin or imine precursors are powerful ways to generate chiral α-amino acids. nih.govacs.org Nickel-catalyzed enantioconvergent cross-couplings have also been developed, allowing for the synthesis of protected unnatural α-amino acids from racemic starting materials under mild conditions. nih.gov A notable method involves the use of chiral Ni(II) complexes of Schiff bases, where the complex acts as a chiral glycine or alanine equivalent that can be diastereoselectively alkylated. nih.gov
A summary of selected asymmetric synthesis strategies is presented below.
| Synthesis Strategy | Key Features |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct a stereoselective reaction (e.g., alkylation). The auxiliary is removed in a later step. |
| Catalytic Asymmetric Hydrogenation | A chiral metal catalyst (e.g., based on Ruthenium or Iridium) is used to hydrogenate a prochiral precursor, creating the chiral center with high enantioselectivity. acs.org |
| Enantioconvergent Cross-Coupling | A chiral nickel catalyst is used to couple racemic alkyl halides with alkylzinc reagents, producing a single enantiomer of the target amino acid. nih.gov |
| Chiral Phase-Transfer Catalysis | Utilizes chiral catalysts, such as polymer-supported cinchonidine salts, for the asymmetric alkylation of imino esters. epa.gov |
Incorporation of Fmoc-alpha-methyl-DL-methionine into Peptide Sequences
Once the protected amino acid building block is synthesized, it must be efficiently incorporated into the peptide chain during SPPS.
The primary challenge in coupling α-methylated amino acids is overcoming the steric hindrance at the α-carbon. cem.comrsc.org Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient, leading to slow reaction rates and low yields. researchgate.net To address this, a range of more potent coupling reagents and specialized techniques have been developed.
High-Efficiency Coupling Reagents: Uronium/aminium salts such as HATU, HBTU, and COMU, and phosphonium salts like PyBOP and PyAOP, are highly effective for coupling sterically hindered residues. researchgate.netbachem.compeptide.com These reagents rapidly form highly reactive species (e.g., active esters) that can overcome the steric barrier. bachem.com Reagents like TOTT have also shown good results with methylated amino acids, with reports of lower racemization levels. bachem.com
Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling reactions, including those involving bulky amino acids. cem.comsioc-journal.cn Microwave irradiation has been shown to increase coupling reaction rates by over 16 times compared to conventional methods, allowing for the use of less excess amino acid and achieving higher yields in shorter times. sioc-journal.cn
Amino Acid Halides: Converting the Fmoc-amino acid to its acid fluoride or chloride creates a highly reactive intermediate that can couple efficiently to hindered amines. bachem.compeptide.com This method is particularly suited for difficult couplings, such as adding a bulky amino acid to an N-methylated residue. bachem.com
The table below compares common coupling reagents used for sterically hindered amino acids.
| Reagent Class | Examples | Notes |
| Carbodiimides | DCC, DIC | Often used with additives like HOBt or Oxyma. Generally inefficient for highly hindered couplings. researchgate.netbachem.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Highly efficient and widely used in automated SPPS. HATU and COMU are particularly effective for hindered couplings. bachem.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Successfully used for preparing peptides containing hindered amino acids like Aib (α-aminoisobutyric acid). researchgate.net |
| Thiouronium Salts | TOTT | Reported to provide good results with low racemization for sterically hindered couplings. bachem.com |
| Acid Halides | TFFH (generates acid fluorides in situ) | Amino acid fluorides are especially effective for coupling α,α-disubstituted amino acids. bachem.com |
An alternative to the stepwise nature of SPPS is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product. The Ugi four-component condensation (4cc) is a prominent example used in peptide chemistry. nih.gov This reaction combines an acid, an amine, an isocyanide, and a ketone (or aldehyde) to generate an α-acylamino amide. nih.gov The Ugi reaction is particularly valuable for creating peptidomimetic libraries containing diversified α-methylated amino acids, as it can accommodate a wide range of inputs and build complex structures efficiently in a single pot, offering a powerful alternative to multi-step syntheses. nih.gov
Advanced Synthetic Techniques for Peptides Containing Alpha-Methylated Methionine Derivatives
Applications of Automated Flow Peptide Synthesis
Automated fast-flow peptide synthesis (AFPS) offers a significant advantage over traditional batch solid-phase peptide synthesis (SPPS) for the incorporation of sterically hindered amino acids. uzh.chamidetech.com By continuously delivering fresh reagents to the solid support, flow chemistry can drive reactions to completion more efficiently and in shorter timeframes. akjournals.comresearchgate.net This methodology has been shown to be effective for the synthesis of peptides containing α,α-disubstituted amino acids, a class to which alpha-methyl-methionine belongs.
Research has demonstrated that AFPS can dramatically reduce the time required for each amino acid coupling cycle, often to a matter of minutes. amidetech.comresearchgate.net For instance, a fully automated flow-based solid-phase peptide synthesizer can incorporate each amino acid residue in as fast as 40 seconds. researchgate.net This rapid cycling minimizes the exposure of the growing peptide chain to potentially harmful conditions, which can be particularly beneficial when dealing with sensitive or aggregation-prone sequences that may arise from the inclusion of hydrophobic, alpha-methylated residues. While specific yield data for peptides containing this compound in automated flow systems is not extensively documented in publicly available literature, the successful synthesis of other challenging and sterically hindered peptides suggests its applicability. High-quality protein fragments produced under optimal synthetic conditions in flow systems have been used in convergent native chemical ligation to afford native full-length proteins. researchgate.net
| Parameter | Automated Flow Peptide Synthesis (AFPS) | Traditional Batch SPPS |
| Typical Coupling Time per Residue | 40 seconds - 2.5 minutes amidetech.comresearchgate.net | 20 minutes - several hours |
| Reagent Delivery | Continuous flow of fresh reagents | Batchwise addition of reagents |
| Efficiency for Hindered Residues | Generally higher due to constant high reagent concentration | Can be lower, requiring extended coupling times or double coupling |
| Overall Synthesis Time | Significantly reduced, hours for long peptides amidetech.com | Can take days for long peptides |
| Crude Purity for Difficult Sequences | Often higher due to minimized side reactions | Can be lower due to aggregation and incomplete reactions |
Post-Synthetic Modifications and Protection/Deprotection Strategies
The successful synthesis of peptides containing this compound also relies on effective post-synthetic modifications and optimized protection and deprotection strategies to ensure the integrity of the final product. Key considerations include the potential for methionine oxidation and the challenges associated with removing the Fmoc protecting group from a sterically hindered amino acid.
Reduction of Methionine Sulfoxide (B87167) during Fmoc-SPPS
The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during SPPS, particularly during the final cleavage from the resin. iris-biotech.de This oxidation can often be reversed by treatment with specific reducing agents. iris-biotech.de The use of methionine sulfoxide as a building block can sometimes be a deliberate strategy to improve the solubility and reduce aggregation of peptides during synthesis, with a final reduction step to yield the native methionine residue. nih.gov
Several on-resin and in-solution methods have been developed for the reduction of methionine sulfoxide. A common approach involves the use of a cocktail containing ammonium iodide and dimethyl sulfide (DMS). researchgate.net Another effective method utilizes tetrabutylammonium bromide (Bu4NBr) in trifluoroacetic acid (TFA), which can be conveniently integrated into the final cleavage cocktail. google.com For peptides with sensitive modifications like thioesters, a milder procedure using trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol (EDT) as a redox system is also an option. nih.gov The efficiency of these reduction methods is generally high, often achieving quantitative or near-quantitative conversion back to methionine. nih.govthermofisher.com
| Reducing Agent/Cocktail | Conditions | Efficacy | Notes |
| Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) | On-resin or in-solution | High, often quantitative nih.govresearchgate.net | Mild conditions, suitable for sensitive peptides. |
| Tetrabutylammonium Bromide (Bu₄NBr) in TFA | In cleavage cocktail | High google.com | Convenient one-pot deprotection and reduction. |
| Trimethylsilyl Bromide (TMSBr) and Ethane-1,2-dithiol (EDT) | On-resin or in-solution | High, efficient nih.gov | Effective redox system. |
| 10% Dimethyl Sulfide (DMS) in TFA Cleavage Cocktail | During final cleavage | Rapid and efficient researchgate.net | Repairs oxidation that occurs during synthesis and cleavage. |
Optimization of Fmoc Deprotection Chemistries and Byproduct Management
The steric hindrance imposed by the alpha-methyl group in this compound can make the removal of the N-terminal Fmoc group challenging. Incomplete deprotection can lead to deletion sequences, which are difficult to separate from the desired peptide. Standard Fmoc deprotection conditions, typically using 20% piperidine in dimethylformamide (DMF), may require extended reaction times or elevated temperatures to be effective for such hindered residues.
However, prolonged exposure to basic conditions can promote the formation of undesirable byproducts. One of the most common side reactions is the formation of diketopiperazines, particularly when proline is the C-terminal residue. iris-biotech.de Another significant side reaction is the formation of aspartimides when an aspartic acid residue is present in the sequence, which can lead to a mixture of α- and β-peptides. iris-biotech.deresearchgate.netnih.gov
To mitigate these issues, alternative Fmoc deprotection reagents have been investigated. A solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be more effective for hindered amino acids, although its use must be carefully controlled to avoid base-labile side reactions. nih.govresearchgate.net Other bases such as 4-methylpiperidine and piperazine have also been explored as alternatives to piperidine, showing comparable efficacy with potential advantages in terms of toxicity and handling. mdpi.comsemanticscholar.org More recently, dipropylamine (DPA) has been reported as an effective reagent that can reduce aspartimide formation compared to piperidine, especially at elevated temperatures. nih.gov The choice of deprotection reagent and conditions must be carefully optimized based on the specific peptide sequence and the steric hindrance of the incorporated amino acids.
| Deprotection Reagent | Typical Concentration | Key Advantages | Potential Byproducts/Concerns |
| Piperidine | 20% in DMF uci.edu | Standard, well-established | Diketopiperazine, Aspartimide formation with prolonged exposure iris-biotech.denih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF researchgate.net | More effective for hindered residues | Can exacerbate base-labile side reactions if not carefully controlled researchgate.net |
| 4-Methylpiperidine | 20% in DMF mdpi.com | Comparable efficacy to piperidine, potentially less toxic | Similar byproduct profile to piperidine mdpi.com |
| Piperazine | 10% w/v in DMF/ethanol mdpi.com | Alternative to piperidine with similar performance | Requires ethanol for solubility mdpi.com |
| Dipropylamine (DPA) | 25% in DMF nih.gov | Reduced aspartimide formation, especially at high temperatures | May give slightly lower yields than piperidine in some cases nih.gov |
Conformational and Structural Determinants of Alpha Methylated Peptides
Influence of Alpha-Methylation on Peptide Backbone Conformation and Flexibility
The conformation of a peptide backbone is primarily defined by the torsional angles phi (φ) and psi (ψ) around the N-Cα and Cα-C' bonds, respectively. These angles dictate the spatial arrangement of the peptide chain and are subject to steric constraints imposed by the amino acid side chains. In a standard amino acid, the presence of a hydrogen atom at the alpha-carbon allows for a relatively broad range of allowed φ and ψ angles, as depicted in a Ramachandran plot.
| Dihedral Angle | Description | Influence of Alpha-Methylation |
| Phi (φ) | Rotation around the N-Cα bond | Significantly restricted due to steric clashes between the alpha-methyl group and the preceding carbonyl oxygen. |
| Psi (ψ) | Rotation around the Cα-C' bond | Considerably limited by steric hindrance between the alpha-methyl group and the succeeding amide proton. |
| Omega (ω) | Rotation around the peptide bond (C'-N) | Largely unaffected, remaining predominantly in the planar trans conformation. |
Helicity Induction and Stabilization in Peptides Containing Alpha-Methyl-Methionine
Alpha-methylated amino acids, including alpha-methyl-methionine, are potent promoters of helical secondary structures in peptides. This propensity arises from the conformational constraints they impose on the peptide backbone, which pre-organizes the chain into a helical fold.
The restriction of φ and ψ angles by the alpha-methyl group steers the peptide backbone towards the conformational space occupied by right- or left-handed helices. The alpha-helix is a common secondary structure motif characterized by a repeating pattern of hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+4 wikipedia.orgyoutube.com. By reducing the entropic cost of folding into a helical conformation, alpha-methylation effectively stabilizes the helical structure. Peptides incorporating alpha-methylated amino acids often exhibit a higher helical content and greater conformational stability compared to their non-methylated counterparts nih.gov.
An amphipathic helix is a type of alpha-helix that possesses both a hydrophobic face and a hydrophilic face, allowing it to interact with both nonpolar and polar environments colostate.edu. This structural motif is crucial for the function of many biologically active peptides, such as those that interact with cell membranes. The incorporation of alpha-methyl-methionine can facilitate the formation of stable amphipathic helices explorationpub.comexplorationpub.com. When positioned appropriately within a peptide sequence, the hydrophobic side chain of methionine, combined with the helix-inducing properties of the alpha-methyl group, can contribute to the formation of a well-defined hydrophobic face on the helix. This enhances the peptide's ability to adopt and maintain the amphipathic conformation necessary for its biological activity.
Stereochemical Effects of Alpha-Methyl Substitution on Peptide Fold and Screw Sense
The chirality of the alpha-carbon is a critical determinant of the secondary structure of peptides. In natural amino acids (L-amino acids), there is an inherent preference for right-handed alpha-helices. The introduction of a second substituent at the alpha-carbon, as in alpha-methyl-methionine, creates a new chiral center if the side chain is not also a methyl group. The stereochemistry at this Cα-tetrasubstituted center has a profound impact on the preferred helical screw sense (i.e., whether the helix is right-handed or left-handed) nih.gov.
Enhancement of Peptide Stability through Alpha-Methylation
A significant advantage of incorporating alpha-methylated amino acids into peptides is the enhancement of their metabolic stability. This increased stability is primarily due to the resistance of the modified peptide bonds to enzymatic cleavage.
Proteases are enzymes that catalyze the hydrolysis of peptide bonds, leading to the degradation of peptides and proteins. The catalytic activity of proteases relies on their ability to bind to the substrate peptide in a specific conformation that allows the scissile bond to be positioned correctly within the enzyme's active site. The introduction of an alpha-methyl group provides steric bulk that can hinder the binding of the peptide to the protease active site mdpi.com. This steric shield effectively protects the adjacent peptide bonds from proteolytic attack, thereby increasing the half-life of the peptide in biological systems. This strategy is a valuable tool in the development of peptide-based therapeutics, where proteolytic instability is a major limitation.
Comparative Structural Analysis of Alpha-Methylated versus N-Methylated Amino Acids in Peptide Design
In the field of peptide design and medicinal chemistry, the strategic modification of amino acid residues is a fundamental approach to enhance pharmacological properties, such as proteolytic stability, bioavailability, and receptor affinity. Among the most effective modifications are α-methylation and N-methylation. While both involve the addition of a methyl group, their placement at the α-carbon versus the backbone amide nitrogen, respectively, imparts distinct and often contrasting effects on the peptide's conformational and structural determinants. This analysis explores the comparative structural consequences of these two modifications.
Impact on Backbone Conformation and Dihedral Angles
The conformation of a peptide backbone is primarily defined by the torsional or dihedral angles phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). The introduction of a methyl group at either the α-carbon or the amide nitrogen significantly restricts the allowable φ and ψ angles, though in different ways.
Alpha-methylation , as exemplified by the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), introduces a gem-dimethyl group at the α-carbon. This substitution creates significant steric hindrance that severely limits the rotational freedom around the φ and ψ bonds. The accessible conformational space on a Ramachandran plot is largely constrained to the regions corresponding to helical structures nih.govethz.ch. Experimental data from crystal structures of Aib-containing peptides confirm that these residues strongly promote the formation of α-helices and 3₁₀-helices nih.govnih.govacs.org.
N-methylation , conversely, replaces the hydrogen on the backbone amide nitrogen with a methyl group. This modification also introduces steric constraints but has a more complex effect on the Ramachandran space. N-methylation disfavors conformations within the α-helical region (φ ≈ -60°, ψ ≈ -50°) due to steric clashes and the elimination of the amide proton required for the canonical i+4→i hydrogen bonding pattern nih.gov. Consequently, N-methylation tends to disrupt helices and favor more extended, β-strand, or turn-like conformations nih.govmdpi.comnih.gov. In certain contexts, such as poly-N-methylated alanine peptides, unique helical structures stabilized by carbonyl-carbonyl interactions rather than hydrogen bonds have been observed researchgate.netnih.gov.
Table 1: Comparative Effects on Backbone Dihedral Angles (φ/ψ) and Secondary Structure
| Modification Type | Typical φ (phi) Angle Range | Typical ψ (psi) Angle Range | Favored Secondary Structure |
|---|---|---|---|
| Unmodified (L-amino acid) | Broadly accessible (e.g., ~ -60° for α-helix; ~ -140° for β-sheet) expasy.org | Broadly accessible (e.g., ~ -45° for α-helix; ~ +130° for β-sheet) expasy.org | α-helix, β-sheet, turns |
| α-Methylation (e.g., Aib) | Highly restricted to ~ -57° to -63° nih.govnih.gov | Highly restricted to ~ -30° to -47° nih.govnih.gov | Strongly promotes α-helix and 3₁₀-helix formation ethz.chacs.org |
| N-Methylation (e.g., NMeAla) | Restricted; α-helical region is disfavored nih.gov | Restricted; α-helical region is disfavored nih.gov | Disrupts α-helices; can favor β-strands, turns, or unique helices nih.govresearchgate.net |
Influence on Peptide Bond Isomerism (ω Angle)
The peptide bond (ω angle) is typically planar and strongly favors the trans conformation (ω ≈ 180°) over the cis conformation (ω ≈ 0°) due to steric hindrance expasy.org. The energy barrier for cis-trans isomerization is considerable, approximately 54–84 kJ/mol for a standard secondary amide bond nih.gov.
Alpha-methylation does not directly involve the atoms of the peptide bond, so the energetic preference for the trans isomer remains largely unchanged. Therefore, peptides containing α-methylated residues almost exclusively feature trans peptide bonds, similar to their unmodified counterparts.
Table 2: Comparative Effects on Peptide Bond (ω) Isomerization
| Modification Type | Typical ω (omega) Angle | Energy Barrier for Isomerization | Typical Conformer Population |
|---|---|---|---|
| Unmodified (non-proline) | ~180° (trans) | High (~54-84 kJ/mol) nih.gov | >99.9% trans nih.gov |
| α-Methylation | ~180° (trans) | High (similar to unmodified) | Predominantly trans |
| N-Methylation | Both ~180° (trans) and ~0° (cis) are accessible | Lowered researchgate.netub.edu | Significant population of both trans and cis isomers possible, depending on context researchgate.net |
Summary of Research Findings
The structural analysis of α-methylated and N-methylated amino acids reveals two distinct strategies for peptide conformational control.
α-Methylation acts as a powerful tool to rigidly enforce helical structures. By severely restricting the φ and ψ dihedral angles, it pre-organizes the peptide backbone into a helical fold, which can be advantageous for mimicking helical protein domains or stabilizing a desired bioactive conformation ethz.chacs.org.
N-Methylation offers a more nuanced method of conformational control. It disrupts canonical hydrogen-bonded secondary structures like α-helices but introduces the unique ability to populate cis amide bonds nih.gov. This feature allows for the creation of sharp turns and unique backbone topologies. Furthermore, by removing a hydrogen bond donor, N-methylation can be used to "cap" exposed amides, modifying solvation properties and potentially improving membrane permeability ub.edu. Both modifications have been shown to increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide therapeutics nih.govresearchgate.netnih.gov.
Advanced Applications in Biomolecular Design and Chemical Biology
Design and Synthesis of Conformationally Restricted Peptide Mimetics for Target Elucidation
The introduction of a methyl group at the alpha-carbon of methionine, as seen in Fmoc-alpha-methyl-DL-methionine, imposes significant steric constraints on the peptide backbone. This restriction of conformational freedom is a powerful tool in the design of peptide mimetics. By locking the peptide into a more defined three-dimensional structure, researchers can better mimic the bioactive conformation required for binding to a specific biological target, such as a receptor or enzyme. This approach is instrumental in target elucidation, as it helps to identify the precise structural features necessary for molecular recognition.
The synthesis of these conformationally restricted peptides involves solid-phase peptide synthesis (SPPS), where this compound is incorporated at specific positions within the peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for this process, as it is readily cleaved under mild basic conditions, allowing for the sequential addition of other amino acids. The resulting peptide mimetics, with their constrained conformations, can then be used to probe biological systems and identify new therapeutic targets with greater precision.
Modulation of Peptide Bioactivity and Specificity through Conformational Constraints
The conformational constraints imposed by the alpha-methylation of methionine have a profound impact on the bioactivity and specificity of peptides. By reducing the number of accessible conformations, the entropic penalty of binding to a target is lowered, which can lead to a significant increase in binding affinity. Furthermore, the rigid structure can enhance selectivity for the intended target over other related biomolecules, thereby reducing off-target effects.
This strategy has been successfully employed to enhance the potency and stability of various bioactive peptides. For instance, the introduction of an alpha-methyl group can protect the peptide from enzymatic degradation, prolonging its half-life in biological systems. The ability to fine-tune the conformational properties of a peptide by incorporating this compound allows for the rational design of peptide therapeutics with improved pharmacological profiles.
Table 1: Impact of α-Methylation on Peptide Properties
| Property | Effect of α-Methylation | Rationale |
| Conformational Flexibility | Decreased | Steric hindrance from the α-methyl group restricts bond rotation. |
| Binding Affinity | Often Increased | Pre-organization of the peptide into a bioactive conformation reduces the entropic cost of binding. |
| Target Specificity | Increased | A more rigid structure can lead to more precise molecular recognition, reducing off-target binding. |
| Enzymatic Stability | Increased | The α-methyl group can sterically hinder the approach of proteases, preventing peptide cleavage. |
Development of Biomolecular Probes and Chemical Tools
The unique properties of this compound make it a valuable component in the development of sophisticated biomolecular probes and chemical tools for studying complex biological processes.
While methionine itself can be used in photoaffinity labeling, the incorporation of its alpha-methylated version can refine these experiments. Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their biological targets. In this method, a photoreactive group is incorporated into the ligand, which, upon photoactivation, forms a covalent bond with the target molecule. The methionine side chain can be modified to include photoreactive moieties. The conformational constraint provided by the alpha-methyl group can position the photoreactive group more precisely within the binding pocket, leading to more efficient and specific crosslinking.
The development of covalent peptide ligands, which form an irreversible bond with their target, is a growing area of research. These ligands are invaluable tools for studying molecular interactions, as they can permanently label a target of interest. The methionine residue within a peptide can be chemically modified to act as a covalent warhead. By incorporating this compound, the peptide can be pre-organized into a conformation that optimally presents the reactive group for covalent bond formation, thereby increasing the efficiency and specificity of the labeling.
Self-Assembly of Fmoc-Modified Peptides for Functional Material Fabrication
The Fmoc group, beyond its role as a protecting group in peptide synthesis, is a powerful driver of self-assembly. The planar, aromatic nature of the fluorenyl group promotes π-π stacking interactions, which, in concert with hydrogen bonding between the peptide backbones, can lead to the spontaneous formation of ordered nanostructures.
The self-assembly of Fmoc-modified peptides, including those containing alpha-methyl-methionine, is a complex process governed by a delicate balance of non-covalent interactions. The process typically begins with the formation of β-sheet-like structures, driven by hydrogen bonds between the peptide chains. These β-sheets then stack upon one another, facilitated by the π-π interactions of the Fmoc groups. The resulting structures can take various forms, including nanofibers, nanotubes, and hydrogels.
The incorporation of this compound can influence the morphology and properties of these self-assembled materials. The steric bulk of the alpha-methyl group can affect the packing of the peptide chains, potentially leading to the formation of novel nanostructures with unique functional properties. These materials have potential applications in areas such as tissue engineering, drug delivery, and biosensing.
Integration into Artificial Enzyme Design and Biocatalysis Research
The tailored introduction of non-canonical amino acids is a cornerstone of modern artificial enzyme design, enabling the creation of novel catalytic functions and enhancing the stability of protein scaffolds. This compound serves as a valuable building block in this endeavor, primarily owing to the unique structural and chemical properties conferred by the α-methyl group and the methionine side chain.
The incorporation of α-methylated amino acids, such as α-methyl-methionine, introduces significant conformational constraints on the peptide backbone. enamine.net This steric hindrance restricts the available dihedral angles (φ and ψ), promoting the formation of well-defined secondary structures like α-helices and β-turns. In the context of artificial enzyme design, this is particularly advantageous for constructing stable scaffolds that can precisely position catalytic residues within a predefined active site. The predictable induction of helical structures by α-methylated amino acids allows for the rational design of catalytic peptides and proteins with improved structural integrity. nih.gov
Furthermore, the α-methylation provides enhanced resistance to enzymatic degradation. Peptidases, which are often a limiting factor in the practical application of peptide-based catalysts, recognize and cleave peptide bonds based on specific backbone and side-chain conformations. The altered stereochemistry at the α-carbon resulting from methylation can effectively prevent recognition by many proteases, thereby increasing the operational lifetime of the artificial enzyme. enamine.netfrontiersin.org
The use of a racemic mixture (DL-methionine) in this compound introduces an additional layer of complexity and opportunity. While the stereochemistry of the α-carbon in natural proteins is exclusively L, the inclusion of D-amino acids can lead to novel peptide folds and functionalities not accessible with the canonical set of amino acids. marquette.edu In artificial enzyme design, the incorporation of D-amino acids can be used to create unique active site geometries and to further enhance proteolytic stability, as D-amino acids are not recognized by most endogenous proteases.
A summary of the key features of α-methylated amino acids in artificial enzyme design is presented in the table below.
| Feature of α-Methylated Amino Acids | Implication in Artificial Enzyme Design | Relevant Amino Acids Mentioned |
| Conformational Constraint | Promotes stable secondary structures (e.g., helices, turns) for precise active site scaffolding. enamine.netnih.gov | α-methyl-methionine, α-methylserine nih.gov |
| Proteolytic Resistance | Increases the operational lifetime of peptide-based catalysts. enamine.netfrontiersin.org | α-methyl-alanine, α-methylated lysine (B10760008), α-methylated leucine (B10760876) frontiersin.org |
| Altered Stereochemistry (D-isomers) | Enables formation of novel peptide folds and enhances resistance to proteolysis. marquette.edu | D-histidine marquette.edu |
| Redox-Sensitive Side Chain (Methionine) | Potential for designing "redox-switchable" enzymes with modulated activity. nih.govnih.gov | Methionine, Methionine Sulfoxide (B87167) nih.gov |
Contributions to Proteome Elucidation and Understanding Structure-Function Relationships in Peptides
The study of proteomes and the intricate relationship between a peptide's structure and its function relies on a variety of analytical techniques, including the use of modified amino acids. This compound, and α-methylated amino acids in general, provide powerful tools for these investigations.
In the realm of proteomics, which involves the large-scale study of proteins, methionine residues play a significant role. For instance, N-terminal methionine excision is a common post-translational modification, and the rules governing this process are a subject of intense study. While not a direct application of this compound, understanding the factors that influence methionine processing is crucial for accurate proteome analysis. Furthermore, the oxidation state of methionine residues can serve as a marker for oxidative stress within the proteome. nih.gov
The primary contribution of α-methylated amino acids to understanding structure-function relationships lies in their ability to stabilize specific conformations. By systematically replacing native amino acids with their α-methylated counterparts, researchers can probe the conformational requirements for a peptide's biological activity. For example, if the introduction of an α-methylated residue at a specific position enhances or preserves activity, it suggests that a helical or turn-like conformation at that site is important for function. enamine.net Conversely, a loss of activity might indicate that conformational flexibility at that position is required.
This "conformational scanning" approach is invaluable for elucidating the bioactive conformations of peptides, such as hormones, neurotransmitters, and enzyme inhibitors. The stabilized structures can be more readily analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing high-resolution insights into how these peptides interact with their biological targets. nih.gov
The methionine side chain, with its potential for oxidation, also offers a unique probe for studying structure-function relationships. The introduction of methionine sulfoxide can mimic a post-translational modification and its effect on peptide conformation and activity can be assessed. nih.gov This is particularly relevant for understanding how oxidative stress might impact protein function in vivo.
The use of this compound allows for the synthesis of peptides containing these valuable probes. The Fmoc group facilitates standard solid-phase peptide synthesis protocols, while the α-methyl group and the methionine side chain provide the desired conformational and chemical properties. The racemic nature of the DL-form can be used to explore the impact of stereochemistry on peptide structure and function, potentially leading to the discovery of more potent or stable peptide analogs.
Below is a table summarizing the applications of α-methylated amino acids in peptide structure-function studies.
| Application Area | Role of α-Methylated Amino Acids | Key Findings/Insights |
| Conformational Analysis | Induce and stabilize specific secondary structures (helices, turns). enamine.netnih.gov | Allows for the determination of bioactive conformations and facilitates structural studies (NMR, X-ray). nih.gov |
| Structure-Activity Relationship Studies | Systematic replacement of native residues to probe conformational requirements for biological activity. enamine.net | Elucidates the link between specific conformations and the function of peptides. enamine.net |
| Proteolytic Stability | Enhance resistance to enzymatic degradation. frontiersin.org | Leads to the design of more stable and potentially more potent peptide therapeutics. frontiersin.org |
| Probing Post-Translational Modifications | The methionine side chain can be oxidized to mimic oxidative stress-related modifications. nih.govnih.gov | Provides insights into how oxidative modifications affect peptide structure and function. nih.gov |
Analytical and Characterization Techniques for Alpha Methylated Peptides
Chromatographic Methodologies for Separation and Purity Assessment
Chromatography is a cornerstone for the purification and purity assessment of synthetic peptides, including those containing alpha-methylated residues.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis and purification of peptides. americanpeptidesociety.org Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for peptide analysis. americanpeptidesociety.orgcapes.gov.br For peptides containing Fmoc-alpha-methyl-DL-methionine, the hydrophobic Fmoc group and the methionine side chain contribute significantly to retention on nonpolar stationary phases like C18. fda.gov
The separation of peptides can be influenced by the presence of modifications. For instance, the oxidation of methionine to its sulfoxide (B87167) or sulfone derivatives can alter the peptide's polarity, often leading to different retention times in RP-HPLC. nih.gov Similarly, the separation of diastereomers, which can arise from the use of a DL-racemic mixture of the amino acid, may be achievable with chiral chromatography or by derivatization with a chiral reagent followed by RP-HPLC. researchgate.net The use of different mobile phase conditions, such as pH and the type of organic modifier, can be optimized to achieve baseline separation of closely related peptide species. nih.gov
Table 1: HPLC Parameters for Peptide Analysis
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18, C8 | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Ion-pairing agent, improves peak shape |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% TFA | Elutes peptides from the column |
| Gradient | Increasing concentration of Mobile Phase B | Separates peptides with varying hydrophobicities |
| Detection | UV Absorbance (214 nm, 280 nm) | Detects peptide bonds and aromatic residues |
This table provides a general overview of typical HPLC conditions for peptide analysis. Actual parameters may vary depending on the specific peptide and analytical goals.
Advanced Chromatographic Techniques (e.g., GC, SFC)
While HPLC is the workhorse for peptide analysis, other advanced chromatographic techniques have specific applications.
Gas Chromatography (GC): Due to the non-volatile nature of peptides, their analysis by GC requires derivatization to increase their volatility. americanpeptidesociety.org This often involves converting the peptide into more volatile esters or silyl (B83357) derivatives. americanpeptidesociety.org While not as common as HPLC for intact peptides, GC can be useful for analyzing small, derivatized peptide fragments or for amino acid composition analysis after hydrolysis. americanpeptidesociety.org
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net It offers advantages such as high efficiency, fast analysis times, and reduced solvent consumption. diva-portal.org SFC has shown promise in the separation of both chiral and achiral amino acids and peptides. researchgate.net For complex peptide mixtures, SFC can sometimes provide better resolution than HPLC. diva-portal.org However, the solubility of larger peptides in the supercritical mobile phase can be a limiting factor, often requiring the use of co-solvents. diva-portal.org The impact of SFC purification on the higher-order structure of peptides is an area of active research, with some studies showing that certain peptides can refold to their native conformation after purification, while others may undergo irreversible structural changes. nih.gov
Mass Spectrometry for Structural Elucidation and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the amino acid sequence of peptides. youtube.com When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for peptide analysis.
For peptides containing this compound, MS can verify the correct incorporation of the modified amino acid by confirming the expected molecular weight. nih.govguidechem.com Tandem mass spectrometry (MS/MS) is used for sequencing, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed. The masses of these fragments can be used to deduce the amino acid sequence. acs.org
Different fragmentation techniques, such as collision-induced dissociation (CID), electron-transfer dissociation (ETD), and higher-energy collisional dissociation (HCD), can provide complementary information for confident sequence assignment and localization of modifications. nih.gov For instance, certain fragmentation methods can help distinguish between isomeric amino acids or pinpoint the site of methylation. nih.gov Alpha-cleavage is a common fragmentation pattern observed for carbonyl compounds in mass spectrometry, which can be relevant for peptide backbone fragmentation. youtube.com
Table 2: Mass Spectrometry Data for a Hypothetical Peptide Containing this compound
| Parameter | Expected Value | Observed Value | Interpretation |
| Molecular Weight | [Calculated MW] | [Experimental MW] | Confirms the presence of all amino acids and modifications |
| MS/MS Fragmentation | [Predicted fragment ions] | [Observed fragment ions] | Verifies the amino acid sequence |
This table illustrates how mass spectrometry data is used to confirm the identity of a synthesized peptide. The expected values are calculated based on the peptide's sequence.
Spectroscopic Techniques for Conformational Analysis
Spectroscopic techniques provide valuable insights into the three-dimensional structure of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of peptides in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can elucidate the conformation of the peptide backbone and the orientation of the amino acid side chains. uzh.ch
For peptides containing alpha-methylated amino acids, NMR studies have shown that the methyl group restricts the conformational freedom of the peptide backbone, often promoting the formation of helical structures. nih.govsigmaaldrich.com The chemical shifts of the amide protons and alpha-protons are particularly sensitive to the local secondary structure. researchgate.net For instance, in a helical conformation, the amide proton chemical shifts tend to be more upfield compared to a random coil structure. researchgate.net
Deuterium NMR has been used to study the dynamics of methionine side chains in peptides, providing information on rotameric interconversions. nih.gov The study of Fmoc-methionine itself by solid-state NMR has provided insights into its conformational preferences and dynamics. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. youtube.com
The shape of the CD spectrum provides a qualitative and often quantitative measure of the different secondary structural elements present, such as alpha-helices, beta-sheets, and random coils. americanpeptidesociety.orgyoutube.com Alpha-helices typically exhibit a characteristic CD spectrum with negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org
For peptides incorporating alpha-methylated amino acids, CD spectroscopy is frequently used to confirm the helix-inducing properties of these residues. nih.gov An increase in the helical content of a peptide upon substitution with an alpha-methylated amino acid can be readily observed as a change in the CD spectrum. nih.gov CD can also be used to monitor conformational changes as a function of environmental conditions like temperature or solvent composition. nih.gov
Table 3: Characteristic CD Wavelengths for Peptide Secondary Structures
| Secondary Structure | Wavelengths of Maxima/Minima (nm) |
| Alpha-Helix | Negative at ~222 and ~208, Positive at ~192 |
| Beta-Sheet | Negative at ~217, Positive at ~195 |
| Random Coil | Negative around 195 |
This table summarizes the characteristic CD spectral features associated with common peptide secondary structures. americanpeptidesociety.org
Chiral Analysis and Enantiomeric Purity Determination
The synthesis of peptides using this compound, which is a racemic mixture of D and L enantiomers, can result in the formation of diastereomeric peptides. It is crucial to separate and quantify these diastereomers to understand their individual biological activities.
Enantioselective chromatography is a powerful tool for the separation of chiral compounds. For peptides containing alpha-methyl-DL-methionine, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly employed technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of various N-protected amino acids, including Fmoc-amino acids phenomenex.com.
The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation phenomenex.comnih.gov. The elution order of the enantiomers depends on the specific CSP and the analyte. For N-Fmoc protected α-amino acids, baseline resolution can often be achieved with analysis times under 25 minutes using isocratic conditions phenomenex.com.
Another approach involves the use of a chiral mobile phase additive. In this method, a chiral selector, such as a copper(II) complex of a chiral ligand like N,N-di-n-propyl-L-alanine, is added to the mobile phase of a reversed-phase HPLC system. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which can then be separated on a standard achiral column.
Table 1: Chiral Separation of Amino Acid Derivatives using HPLC
| Chiral Stationary Phase/Method | Analyte Type | Typical Mobile Phase | Detection | Reference |
| Polysaccharide-based CSPs (e.g., Lux series) | N-Fmoc α-amino acids | Hexane/Isopropanol | UV | phenomenex.com |
| Chiral Mobile Phase Additive (e.g., Cu(II)-L-proline) | α-Amino acids | Aqueous buffer with chiral additive | UV/Vis | |
| Marfey's Reagent Derivatization | DL-amino acids | Acetonitrile/Triethylammonium phosphate (B84403) buffer | UV |
This table provides examples of chiral separation methods applicable to amino acid derivatives. Specific conditions for this compound would require experimental optimization.
Methodologies for Detection and Quantification in Complex Biological Matrices
The analysis of peptides containing alpha-methyl-methionine in complex biological matrices such as plasma or tissue homogenates presents significant challenges due to the low concentrations of the analyte and the presence of interfering endogenous compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for such demanding quantitative analyses, offering high sensitivity and selectivity nih.govchromatographyonline.comresearchgate.netyoutube.com.
The methodology typically involves several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation with organic solvents like methanol or acetonitrile, solid-phase extraction (SPE), or a combination of these methods nih.govresearchgate.net. For peptides, SPE with mixed-mode or polymer-based sorbents can provide efficient cleanup and concentration of the analyte chromatographyonline.com. The use of an internal standard, ideally a stable isotope-labeled version of the analyte peptide, is essential for accurate quantification nih.gov.
LC Separation: Reversed-phase HPLC is typically used to separate the target peptide from other components in the extracted sample before it enters the mass spectrometer. The choice of column chemistry (e.g., C18), particle size, and gradient elution conditions are optimized to achieve good peak shape and resolution. For peptides, columns with larger pore sizes (e.g., 300 Å) are often preferred to allow better diffusion of the larger molecules youtube.com.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The peptide is first ionized, typically using electrospray ionization (ESI), to produce a protonated molecular ion ([M+H]+). This precursor ion is then selected in the first mass analyzer and fragmented in a collision cell. Specific fragment ions, known as product ions, are then monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), allows for highly specific detection of the target peptide even in a complex matrix nih.gov.
The fragmentation of peptides in the mass spectrometer is influenced by their amino acid sequence. For peptides containing methionine, characteristic fragment ions can be observed. The presence of an alpha-methyl group can also influence the fragmentation pattern, and a detailed study of the fragmentation of peptides containing alpha-methyl-methionine is necessary to select the most intense and specific MRM transitions for quantification nih.gov.
Table 2: General Workflow for LC-MS/MS Quantification of Peptides in Biological Samples
| Step | Description | Key Considerations |
| 1. Sample Collection & Storage | Collection of biological fluid (e.g., plasma, serum) and storage at low temperature (-80 °C) to prevent degradation. | Minimize freeze-thaw cycles. |
| 2. Internal Standard Spiking | Addition of a known amount of a stable isotope-labeled internal standard to the sample. | Ensures accurate quantification by correcting for sample loss and matrix effects. |
| 3. Protein Precipitation | Addition of a cold organic solvent (e.g., methanol, acetonitrile) to precipitate proteins. | Choice of solvent can affect recovery. |
| 4. Solid-Phase Extraction (SPE) | Further cleanup and concentration of the peptide using an SPE cartridge. | Selection of appropriate sorbent chemistry is crucial. |
| 5. LC Separation | Separation of the target peptide from other components using reversed-phase HPLC. | Optimization of column, mobile phase, and gradient is required. |
| 6. MS/MS Detection | Ionization of the peptide and monitoring of specific precursor-to-product ion transitions (MRM). | Selection of optimal MRM transitions for sensitivity and specificity. |
| 7. Data Analysis | Construction of a calibration curve from the peak area ratios of the analyte to the internal standard and calculation of the unknown concentration. | Use of appropriate software and validation of the method. |
This table outlines a general workflow that would be adapted and validated for the specific quantification of a peptide containing this compound.
Computational Modeling and Simulation Studies of Alpha Methylated Peptides
Conformational Energy Computations and Molecular Dynamics Simulations
The introduction of an additional methyl group at the alpha-carbon (Cα) of an amino acid residue, as in alpha-methyl-methionine, imposes significant steric constraints on the polypeptide backbone. These constraints dramatically influence the peptide's conformational landscape.
Conformational Energy Computations: These calculations are crucial for understanding the allowed and disallowed conformations of alpha-methylated residues. The primary tool for visualizing this is the Ramachandran plot, which maps the permissible values of the backbone dihedral angles phi (φ) and psi (ψ). For standard amino acids, these plots show broad regions of allowed conformations corresponding to secondary structures like alpha-helices and beta-sheets. However, for an alpha-methylated amino acid, the sterically allowed regions in the Ramachandran plot are severely restricted. nih.govresearchgate.net This restriction significantly reduces the conformational flexibility of the peptide chain.
| Property | Effect of α-Methylation | Computational Method | Reference |
|---|---|---|---|
| Backbone Dihedral Angles (φ, ψ) | Severely restricts allowed regions on the Ramachandran plot, limiting conformational freedom. | Conformational Energy Mapping | nih.govresearchgate.net |
| Conformational Stability | Increases stability of specific secondary structures, particularly helices, by pre-organizing the backbone. | Molecular Dynamics (MD) Simulations | researchgate.net |
| Folding Entropy | Reduces the entropic penalty of folding due to a more compact and native-like unfolded state. | Thermodynamic Integration, MD Simulations | nih.gov |
| Flexibility | Decreases local and often global peptide flexibility. | MD Simulations, Normal Mode Analysis | nih.gov |
Development and Parameterization of Force Fields for Non-Canonical Amino Acids
Accurate molecular simulations are contingent upon the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. chemrxiv.org Standard force fields like AMBER, CHARMM, and GROMOS are meticulously parameterized for the 20 canonical amino acids but often lack parameters for non-canonical residues like alpha-methyl-methionine. researchgate.netnih.govnih.govnsf.gov
The development of parameters for a novel residue is a multi-step process:
Model Compound Selection: A small, representative molecule, such as an acetylated and N-methylated dipeptide (Ace-X-NMe where X is the non-canonical residue), is chosen for parameterization. nih.govacs.org
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the model compound to obtain reference data. This includes optimized geometries, vibrational frequencies, and, crucially, the potential energy surface for rotation around key dihedral angles. biorxiv.org Atomic charges are also derived to accurately represent the electrostatic potential. nih.gov
Parameter Fitting: The force field parameters (e.g., bond lengths, bond angles, dihedral torsion terms, van der Waals parameters, and partial atomic charges) are adjusted to reproduce the QM data as closely as possible. nih.govosti.gov Special attention is given to the dihedral terms, as they govern the conformational preferences of the molecule. nsf.govbiorxiv.org
Validation: The newly developed parameters are validated by running MD simulations and comparing the results with available experimental data, such as NMR-derived structural restraints or thermodynamic properties. nsf.govbiorxiv.org
Several initiatives and software tools, such as the CHARMM General Force Field (CGenFF) and NCAP, have been developed to automate and streamline the parameterization process for non-canonical amino acids and other small molecules. researchgate.netnih.govosti.gov
Prediction of Peptide Secondary Structure and Exploration of Folding Pathways
The incorporation of alpha-methylated residues has a profound and often predictable effect on peptide secondary structure. The strong conformational bias imposed by the alpha-methyl group can be harnessed to design peptides that adopt specific folds.
Secondary Structure Prediction: The restricted (φ, ψ) angles of alpha-methylated residues strongly promote the formation of helical structures (both α-helices and 3₁₀-helices). nih.govresearchgate.net This principle is a cornerstone of foldamer chemistry, where non-natural backbones are used to create predictable secondary structures. nih.gov Computational methods, from simple propensity analyses to sophisticated deep learning models, can predict the secondary structure of peptides. nih.govresearchgate.netacs.org For peptides containing alpha-methylated amino acids, these predictions are often more reliable due to the dominant local conformational signal. nih.gov For example, 13Cα secondary chemical shift analysis from simulations can indicate higher helical content near the site of an incorporated alpha-methylated amino acid. nih.gov
Exploration of Folding Pathways: MD simulations can provide detailed insights into how a peptide folds into its final structure. For peptides containing alpha-methylated residues, simulations can show how these residues act as "folding nucleators." By locking a segment of the peptide into a helical conformation, the alpha-methylated residue can guide the rest of the chain to fold around this stable nucleus, potentially altering the folding pathway compared to the unmodified peptide. nih.govresearchgate.net This can lead to faster folding or the stabilization of a conformation that would otherwise be transient or inaccessible. researchgate.net
Modeling of Peptide-Target Interactions and Covalent Conjugation Mechanisms
Understanding how alpha-methylated peptides interact with their biological targets is key to their development as therapeutics. Computational docking and simulation can model these interactions at a molecular level.
Modeling Peptide-Target Interactions: Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (the peptide) to a receptor (e.g., a protein). This is followed by longer MD simulations of the peptide-protein complex to assess the stability of the predicted binding pose and to calculate the binding free energy. The conformational rigidity of alpha-methylated peptides can be advantageous in this context. By reducing the number of conformations the peptide can adopt, it reduces the entropic penalty upon binding, which can lead to higher binding affinity. nih.gov However, the steric bulk of the alpha-methyl group can also lead to unfavorable clashes at the binding interface if not properly accommodated. nih.gov Studies have shown that alpha-methylation can either enhance or decrease binding affinity depending on the specific residue and its position within the peptide and the topology of the target's binding site. nih.govresearchgate.net
Modeling Covalent Conjugation Mechanisms: While many peptide-target interactions are non-covalent, some applications involve the formation of a covalent bond. Computational methods, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, can be used to model the reaction mechanism of covalent bond formation. frontiersin.org For instance, these methods can elucidate the formation of an amide bond in a carbodiimide-based coupling reaction or the reaction of a thiol group (as in the side chain of methionine or cysteine) with an electrophile on a target molecule. researchgate.netmdpi.com These simulations can map the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the covalent conjugation process. acs.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies and Rational Design Principles
QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.netsemanticscholar.org
QSAR Studies: In the context of alpha-methylated peptides, a QSAR model would correlate the physicochemical properties (descriptors) of a series of peptides with their measured activity (e.g., receptor binding affinity or antimicrobial potency). mdpi.comethz.ch Descriptors can include properties like hydrophobicity, size, charge, and specific structural parameters derived from conformational analysis. researchgate.netnih.gov For peptides containing non-canonical residues, specialized descriptors are needed to capture the effects of modifications like alpha-methylation. researchgate.netresearchgate.net Successful QSAR models can be used to predict the activity of new, unsynthesized peptide sequences, thereby prioritizing which candidates to synthesize and test experimentally. mdpi.com
Rational Design Principles: The insights gained from all the aforementioned computational studies converge into a set of rational design principles for engineering alpha-methylated peptides. acs.orgreading.ac.ukrsc.orgnih.gov These principles guide medicinal chemists in modifying peptide structures to achieve desired properties.
| Design Goal | Computational Insight | Design Strategy | Reference |
|---|---|---|---|
| Enhance Helical Structure | α-methylation restricts (φ, ψ) angles to the helical region. | Incorporate α-methylated residues at strategic positions within the peptide sequence. | nih.govpitt.edu |
| Improve Binding Affinity | Conformational pre-organization reduces the entropic cost of binding. | Use MD and docking to place α-methylated residues where they stabilize the bioactive conformation without causing steric clashes. | nih.govresearchgate.net |
| Increase Proteolytic Stability | The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond. | Substitute protease-labile residues with their α-methylated counterparts. | gsu.edu |
| Modulate Folding Pathway | α-methylated residues can act as folding nucleators. | Position α-methylated residues to initiate folding at a desired location in the sequence. | researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthetic Methodologies for Alpha-Methylated Methionine Derivatives
The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids. The synthesis of alpha-methylated amino acids, such as alpha-methyl-methionine, presents a significant challenge in controlling the stereochemistry at the quaternary alpha-carbon.
Recent progress in asymmetric synthesis offers promising solutions. Catalytic asymmetric synthesis, in particular, has emerged as a powerful tool for producing optically active proteinogenic and non-proteinogenic amino acids. nih.gov Methodologies like phase-transfer catalysis have shown considerable success in the stereoselective synthesis of α-amino acids. acs.org Researchers are actively developing and refining catalytic methods to obtain enantioenriched acyclic α,α-disubstituted α-amino acids with greater stability and unique conformational properties. acs.org These advancements are crucial for producing specific stereoisomers of alpha-methylated methionine, which will enable a more precise investigation of their effects on peptide structure and function. The development of novel chiral catalysts and optimization of reaction conditions are at the forefront of this research, aiming to provide efficient and scalable routes to these valuable building blocks. nih.govacs.org
Exploration of Novel Bioconjugation Strategies Utilizing Alpha-Methyl-Methionine
Bioconjugation, the covalent linking of molecules to proteins or peptides, is a cornerstone of modern biotechnology and pharmaceutical development. While cysteine and lysine (B10760008) residues have traditionally been the primary targets for bioconjugation, the unique properties of methionine are now being exploited. nih.govdojindo.co.jp The thioether side chain of methionine, although less nucleophilic than the thiol of cysteine, offers a unique handle for selective chemical modification. nih.gov
Recent strategies have focused on redox-based reactivity to achieve chemoselective methionine bioconjugation. nih.gov For instance, oxaziridine-based reagents have been developed for the selective labeling of methionine residues under physiological conditions, forming a stable sulfimide (B8482401) linkage. nih.govnih.gov Another approach utilizes hypervalent iodine reagents to functionalize methionine residues. researchgate.net Photoredox catalysis is also emerging as a powerful technique for site-selective methionine modification, enabling access to residues that are not amenable to traditional nucleophilicity-based methods. princeton.edu
The incorporation of alpha-methyl-methionine into peptides could further refine these bioconjugation strategies. The alpha-methyl group can influence the local environment and reactivity of the methionine side chain, potentially leading to enhanced selectivity or novel reaction pathways. Future research will likely explore how this modification impacts the efficiency and stability of various bioconjugation reactions, opening up new possibilities for creating advanced antibody-drug conjugates, diagnostic probes, and functionalized biomaterials.
High-Throughput Screening and Combinatorial Library Development in Peptide Design
The discovery of novel peptides with desired biological activities often relies on the screening of large and diverse peptide libraries. High-throughput screening (HTS) platforms, which can test thousands to millions of compounds in parallel, are indispensable tools in this process. pepdd.com The inclusion of non-natural amino acids, such as alpha-methylated methionine, into these libraries significantly expands the accessible chemical space and increases the probability of identifying potent and specific binders. acs.org
Combinatorial library design is a key aspect of this approach. acs.org Techniques like split-and-mix synthesis allow for the creation of vast one-bead-one-compound libraries. nih.gov The development of virtual libraries of non-natural amino acids is also accelerating the in silico screening and optimization of peptides. acs.orgnih.gov These computational approaches, combined with experimental screening, enable the rapid identification of lead candidates. nih.gov
The incorporation of alpha-methylated amino acids into combinatorial libraries has been shown to be feasible. nih.gov The resulting peptidomimetics can exhibit enhanced properties, such as increased resistance to proteolysis. nih.gov Future efforts will focus on developing more efficient methods for synthesizing and screening these complex libraries, as well as on creating sophisticated computational models to predict the properties of peptides containing non-natural residues. rsc.orgyoutube.com
Integration with Synthetic Biology for Expanded Genetic Code Applications
Synthetic biology aims to design and construct new biological parts, devices, and systems. A key enabling technology in this field is the expansion of the genetic code, which allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govnumberanalytics.com This is typically achieved by repurposing a codon, often a stop codon, and engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and charges the tRNA with the desired ncAA. nih.gov
This technology has the potential to revolutionize protein engineering by enabling the introduction of novel chemical functionalities directly into proteins. azolifesciences.comacs.org Researchers are continually working to improve the efficiency and fidelity of ncAA incorporation and to expand the repertoire of ncAAs that can be genetically encoded. acs.orgyoutube.com
The integration of alpha-methyl-methionine into this framework presents an exciting prospect. Genetically encoding this amino acid would allow for its precise placement within a protein sequence, enabling detailed studies of its effects on protein folding, stability, and function. This could lead to the creation of enzymes with enhanced catalytic properties, proteins with novel binding specificities, and biomaterials with tailored physical characteristics. youtube.com While challenges remain in engineering the necessary orthogonal translation machinery, the potential rewards of successfully incorporating alpha-methylated amino acids into the genetic code are substantial. numberanalytics.com
Multidisciplinary Approaches in Rational Peptide Design and Chemical Biology
The design of peptides with specific, predictable functions requires a deep understanding of the relationship between sequence, structure, and activity. Rational peptide design leverages this knowledge to create novel peptides with desired properties. nih.govfrontiersin.org This field is increasingly relying on a multidisciplinary approach that combines computational modeling, structural biology, and chemical synthesis. nih.govfrontiersin.org
Computational tools are becoming increasingly sophisticated, allowing for the prediction of peptide structures and their interactions with biological targets. nih.govresearchgate.net These in silico methods can be used to guide the design of new peptides, including those containing non-natural amino acids. nih.gov The incorporation of alpha-methylated amino acids, for example, can be modeled to predict its impact on helical stability or receptor binding affinity. nih.gov
Chemical biology provides the experimental tools to synthesize and evaluate these designed peptides. rsc.org The synergy between computational prediction and experimental validation is crucial for the successful development of new peptide-based therapeutics and research tools. frontiersin.org Future research in this area will likely see even tighter integration of these disciplines, leading to the development of more powerful and predictive design pipelines for creating peptides with precisely controlled properties.
Q & A
Basic: What are the recommended methods for synthesizing Fmoc-α-methyl-DL-methionine, and how can purity be validated?
Answer:
Synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) group to α-methyl-DL-methionine using standard Fmoc-protection protocols. Key steps include:
- Protection : React α-methyl-DL-methionine with Fmoc-Cl (chloride) in a basic aqueous/organic solvent system (e.g., dioxane/water with sodium bicarbonate) .
- Purification : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate the product. Purity validation should achieve ≥98% by HPLC, as demonstrated for Fmoc-L-methionine .
- Characterization : Confirm structure via -NMR and mass spectrometry (ESI-MS or MALDI-TOF) .
Basic: What storage conditions are optimal for Fmoc-α-methyl-DL-methionine to prevent degradation?
Answer:
Store desiccated at -20°C to minimize hydrolysis of the Fmoc group. For short-term use, +4°C is acceptable if the compound is kept anhydrous. Stability data for Fmoc-L-methionine indicate that improper storage (e.g., room temperature with humidity) leads to detectable decomposition within weeks .
Advanced: How can researchers design experiments to assess the stability of Fmoc-α-methyl-DL-methionine under varying pH and temperature conditions?
Answer:
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at temperatures ranging from 4°C to 40°C. Monitor degradation over time using:
- Data Interpretation : Use Arrhenius plots to predict shelf-life under different conditions.
Advanced: How can contradictions in peptide coupling efficiency involving Fmoc-α-methyl-DL-methionine be resolved?
Answer:
Contradictions may arise from steric hindrance due to the α-methyl group or racemization during coupling. Mitigation strategies include:
- Activation Optimization : Use coupling agents like HBTU or DIC/Oxyma Pure to enhance reactivity .
- Kinetic Monitoring : Perform real-time FTIR or -NMR to track coupling efficiency and detect racemization .
- Comparative Studies : Benchmark against non-methylated Fmoc-methionine to isolate steric effects, as done in alanine-scanning methodologies .
Basic: What safety protocols should be followed when handling Fmoc-α-methyl-DL-methionine?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- First Aid :
- Waste Disposal : Follow institutional guidelines for halogenated organic waste (due to potential sulfur content) .
Advanced: How does the α-methyl group in Fmoc-α-methyl-DL-methionine influence stereochemical outcomes in peptide synthesis?
Answer:
The α-methyl group introduces steric constraints that may alter:
- Coupling Rates : Slower reaction kinetics compared to non-methylated analogs.
- Epimerization Risk : Increased susceptibility under basic conditions. Monitor via chiral HPLC or circular dichroism (CD) spectroscopy .
- Biological Activity : Use comparative bioavailability studies (e.g., methionine uptake assays in cell lines) to assess functional impacts, similar to DL-methionine vs. hydroxy analog studies .
Basic: What solvents are compatible with Fmoc-α-methyl-DL-methionine for peptide synthesis?
Answer:
- Primary Solvents : DMF or DCM for solid-phase synthesis.
- Aqueous Solubility : Limited solubility in water; use 1% acetic acid or DMSO for aqueous systems (tested for Fmoc-β-alanine as a reference) .
Advanced: What analytical techniques are recommended for identifying degradation byproducts of Fmoc-α-methyl-DL-methionine?
Answer:
- HPLC-MS/MS : Detect low-abundance degradation products (e.g., demethylated or oxidized species) .
- NMR Spectroscopy : - and -NMR to confirm structural changes in aged samples .
- Accelerated Stability Testing : Expose the compound to UV light or elevated temperatures to simulate long-term degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
